1,8-Dibromo-2,7-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Debrominated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Environmental Chemistry: Studied for its behavior and transformation in the environment.
Wirkmechanismus
The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,5-Dibromo-2,6-dimethylnaphthalene
- 2,3-Dibromo-1,4-dimethylnaphthalene
- 1,4-Dibromo-2,3-dimethylnaphthalene
These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
923025-39-2 |
---|---|
Molekularformel |
C12H10Br2 |
Molekulargewicht |
314.01 g/mol |
IUPAC-Name |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.